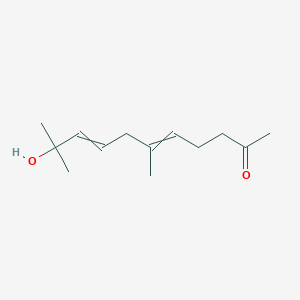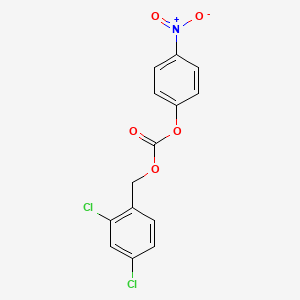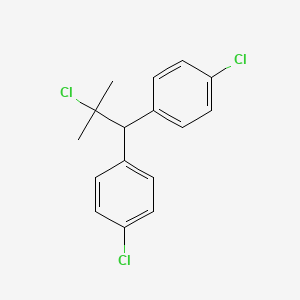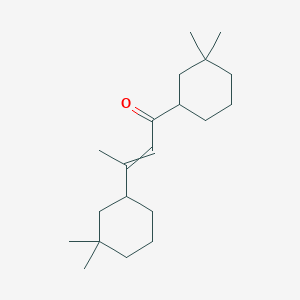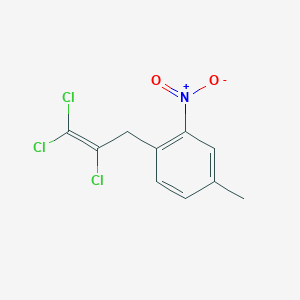
Benzene, 4-methyl-2-nitro-1-(2,3,3-trichloro-2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 4-methyl-2-nitro-1-(2,3,3-trichloro-2-propenyl)- is an aromatic compound with a complex structure It consists of a benzene ring substituted with a methyl group, a nitro group, and a trichloropropenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 4-methyl-2-nitro-1-(2,3,3-trichloro-2-propenyl)- typically involves multiple steps:
Nitration of Toluene: Toluene is nitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid to form 4-methyl-2-nitrotoluene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of 4-methyl-2-nitrobenzoic acid.
Reduction: Formation of 4-methyl-2-amino-1-(2,3,3-trichloro-2-propenyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Benzene, 4-methyl-2-nitro-1-(2,3,3-trichloro-2-propenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, 4-methyl-2-nitro-1-(2,3,3-trichloro-2-propenyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trichloropropenyl group may also contribute to its reactivity and binding affinity to specific targets.
Comparaison Avec Des Composés Similaires
Benzene, 1-methyl-4-nitro-: Similar structure but lacks the trichloropropenyl group.
Benzene, 4-fluoro-2-methyl-1-nitro-: Similar structure but has a fluorine atom instead of the trichloropropenyl group.
Uniqueness: Benzene, 4-methyl-2-nitro-1-(2,3,3-trichloro-2-propenyl)- is unique due to the presence of the trichloropropenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.
Propriétés
Numéro CAS |
62798-85-0 |
|---|---|
Formule moléculaire |
C10H8Cl3NO2 |
Poids moléculaire |
280.5 g/mol |
Nom IUPAC |
4-methyl-2-nitro-1-(2,3,3-trichloroprop-2-enyl)benzene |
InChI |
InChI=1S/C10H8Cl3NO2/c1-6-2-3-7(5-8(11)10(12)13)9(4-6)14(15)16/h2-4H,5H2,1H3 |
Clé InChI |
GIYBKHJFEDFFOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)CC(=C(Cl)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


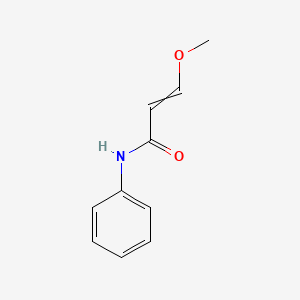


![2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14501300.png)

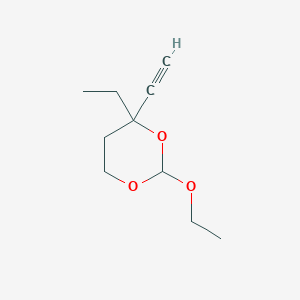
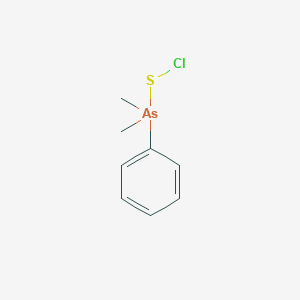
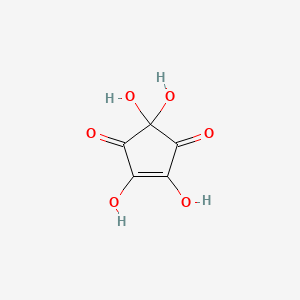
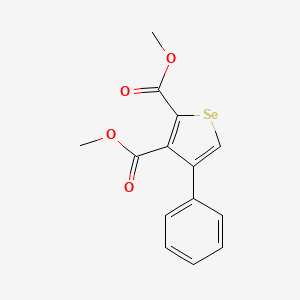
![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]ethan-1-one](/img/structure/B14501338.png)
